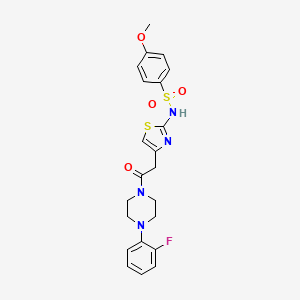

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including condensation and substitution reactions, to introduce various functional groups critical for the compound's activity. For example, similar sulfonamide derivatives have been synthesized through reactions involving bromo or fluoro substituted aromatic compounds, piperazine, and various activating and coupling conditions to achieve the desired structure (Bromidge et al., 2001).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively analyzed through techniques such as X-ray crystallography, providing insight into their conformation, bonding, and overall geometry. These studies reveal the importance of certain structural features, such as the piperazine ring and substituted phenyl groups, in determining the compound's properties and potential biological activity (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The reactivity of such sulfonamide compounds includes their ability to undergo various chemical reactions, such as nucleophilic substitution, which is pivotal in modifying their structure and enhancing their biological relevance. The introduction of fluorine atoms, for instance, is a common modification that can significantly affect the molecule's pharmacokinetic and pharmacodynamic properties (Tanişli et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their formulation and delivery. The crystalline structure, in particular, can influence the compound's stability and bioavailability. Detailed studies often use techniques like Fourier Transform Infrared Spectroscopy (FT-IR) and X-ray diffraction to elucidate these aspects (Kumara et al., 2017).

Applications De Recherche Scientifique

Anticancer Potential

A study on novel aminothiazole-paeonol derivatives, closely related to the chemical structure of interest, revealed significant anticancer effects against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). These compounds demonstrated superior potency compared to 5-fluorouracil for AGS and HT-29 human cancer cell lines, with lower cytotoxicity to fibroblasts, suggesting their promise as lead compounds for developing anticancer agents for gastrointestinal adenocarcinoma (Tsai et al., 2016).

Antibacterial and Anthelmintic Activities

Another compound synthesized by a condensation reaction involving components similar to those in the chemical structure of interest showed poor antibacterial but moderate anthelmintic activity. This suggests potential for development into treatments targeting specific parasitic infections (Sanjeevarayappa et al., 2015).

Pharmacological Profile

The pharmacological profile of a compound structurally related to the chemical structure was explored, demonstrating potent inhibition of serotonin 5-HT6 receptors. This suggests potential therapeutic applications in cognitive enhancement and treatment of neurological disorders (Stean et al., 2002).

Corrosion Inhibition

Research involving piperidine derivatives, which share a part of the chemical structure , indicated their efficacy in inhibiting the corrosion of iron. This highlights a non-medical application, suggesting potential utility in materials science and engineering for protecting metals against corrosion (Kaya et al., 2016).

Cocaine Abuse Therapy

A study on the synthesis of compounds including elements of the chemical structure of interest showed promise as cocaine abuse therapeutic agents. This indicates potential applications in developing treatments for substance abuse disorders (Forrat et al., 2007).

Mécanisme D'action

Target of Action

The compound contains a piperazine ring, which is a common feature in many drugs that interact with the central nervous system. It also contains a thiazole ring, which is often found in antimicrobial and anticancer agents .

Mode of Action

The exact mode of action would depend on the specific target. For example, if it targets a receptor in the central nervous system, it might act as an agonist (activator) or antagonist (blocker). If it targets a microbial enzyme, it might inhibit the enzyme’s activity .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain a piperazine ring are involved in neurotransmission, while thiazole-containing compounds often interfere with microbial metabolism .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it might alleviate symptoms of a neurological disorder, or it might inhibit the growth of microbes or cancer cells .

Propriétés

IUPAC Name |

N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O4S2/c1-31-17-6-8-18(9-7-17)33(29,30)25-22-24-16(15-32-22)14-21(28)27-12-10-26(11-13-27)20-5-3-2-4-19(20)23/h2-9,15H,10-14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMPHUQAXARKOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2495632.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoacetamide](/img/structure/B2495633.png)

![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B2495637.png)

![N-[2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2495640.png)

![1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495643.png)

![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B2495645.png)

![1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2495646.png)

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2495649.png)

![5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2495652.png)